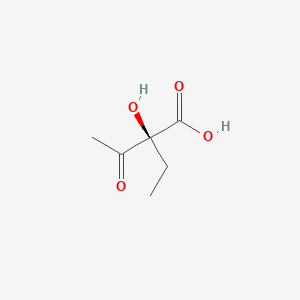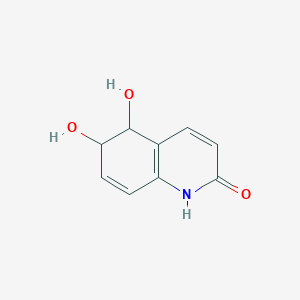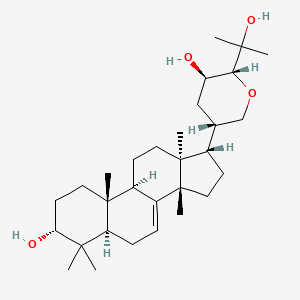![molecular formula C20H21N5O4 B1213140 5-(2,4-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1213140.png)
5-(2,4-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Structural Analysis
Multi-Component Synthesis : Tetrazolo[1,5-a]pyrimidines, including compounds like 5-(2,4-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine, are synthesized using multi-component domino strategies. Al(III) chloride catalyzed synthesis of dihydrotetrazolo[1,5-a]pyrimidines is a notable method, providing an efficient route to construct highly functionalized derivatives directly from readily available materials (Kour, Singh, Khajuria, Singh, & Kumar, 2017).
One-Pot Synthesis Approaches : Innovative one-pot synthesis methods have been developed for creating 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids, demonstrating the operational simplicity and eco-friendly nature of these protocols (Zeng, Ren, & Cai, 2011).
Solvent-Free Conditions : The synthesis of tetrazolo[1,5-a]pyrimidines under solvent-free conditions has been explored, highlighting the simplicity and efficiency of the process (Ghorbani‐Vaghei, Toghraei-Semiromi, Amiri, & Karimi-Nami, 2013).
Potential Biological Activities
Antimicrobial Activity : Several studies have investigated the antimicrobial properties of tetrazolo[1,5-a]pyrimidine derivatives, suggesting potential applications in pharmaceuticals (Gein et al., 2010).
Antioxidant and Analgesic Properties : Research into the antioxidant and analgesic activities of these compounds has been conducted, indicating their utility in medical research (Tkachenko et al., 2019).
Structural Characterization and Applications : The synthesis and crystal structure analysis of various tetrazolo[1,5-a]pyrimidine derivatives have been reported, which is crucial for understanding their potential applications in various fields (Jiu-fu et al., 2015).
properties
Product Name |
5-(2,4-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine |
|---|---|
Molecular Formula |
C20H21N5O4 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H21N5O4/c1-26-13-6-7-14(18(10-13)28-3)15-11-16(25-20(21-15)22-23-24-25)12-5-8-17(27-2)19(9-12)29-4/h5-11,16H,1-4H3,(H,21,22,24) |
InChI Key |
AADORYZVGJDNSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



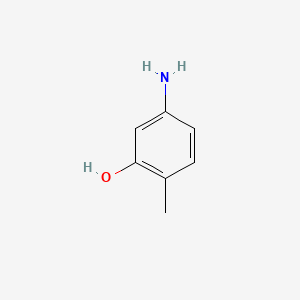

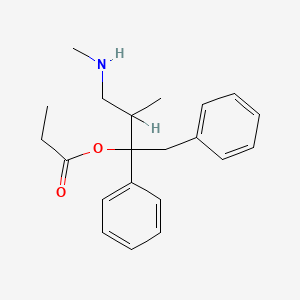
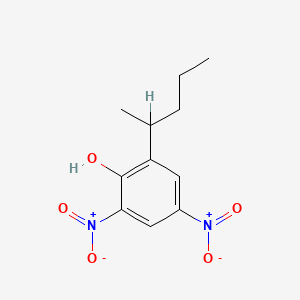
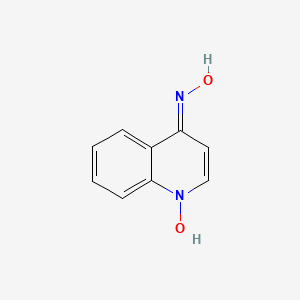
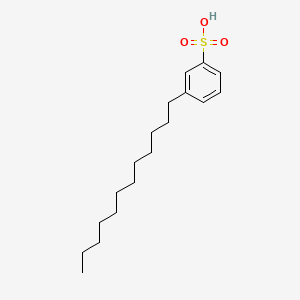
![2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]benzonitrile](/img/structure/B1213066.png)
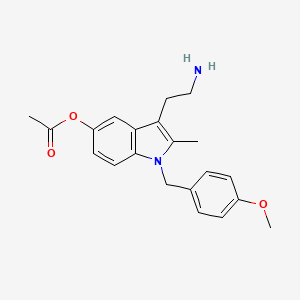
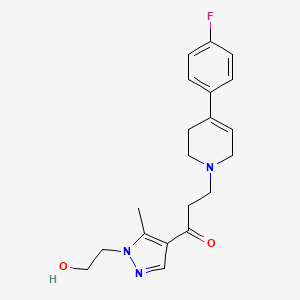
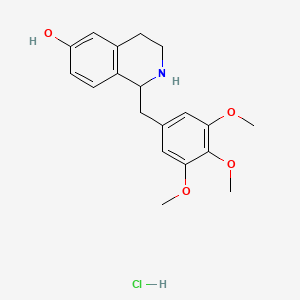
![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)
